Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate

Description

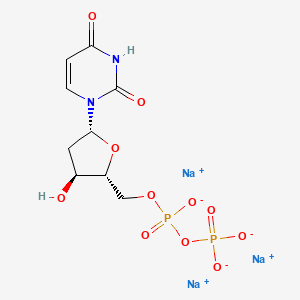

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate is a synthetic nucleotide analog characterized by a 2,4-dioxo-3,4-dihydropyrimidine base linked to a tetrahydrofuran ring system. The molecule features a diphosphate group attached to the hydroxymethyl substituent on the furanose ring. This compound is structurally similar to natural nucleotides like uridine diphosphate (UDP) but differs in the substitution pattern of the pyrimidine ring and the stereochemistry of the sugar moiety. It is primarily used in biochemical research, particularly in studies involving nucleotide metabolism, enzyme inhibition, and nucleic acid synthesis .

Properties

Molecular Formula |

C9H11N2Na3O11P2 |

|---|---|

Molecular Weight |

454.11 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H14N2O11P2.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |

InChI Key |

AEURMGHUUOKWLG-MILVPLDLSA-K |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Phosphorylation Mechanism

The nucleoside intermediate, (2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methanol, undergoes phosphorylation in anhydrous conditions. POCl₃ reacts with the hydroxyl group at the 5'-position, forming a phosphorodichloridate intermediate (Scheme 1). Subsequent quenching with triethylammonium bicarbonate (TEAB) yields the monophosphate derivative, while reaction with tributylammonium pyrophosphate produces the diphosphate.

Critical Parameters:

- Temperature: Reactions conducted at -13°C minimize side products such as 3'-phosphates.

- Molar Ratios: A 1:1.2 molar ratio of nucleoside to POCl₃ optimizes monophosphate yield (70% within 5 minutes).

- Reaction Time: Extending beyond 7 minutes increases diphosphate byproducts to 30%, necessitating tight kinetic control.

Sodium Salt Formation

The diphosphate intermediate is treated with sodium hydroxide to replace ammonium counterions, yielding the sodium salt. Crystallization from ethanol/water (3:1 v/v) achieves >98% purity, as confirmed by HPLC.

Enzymatic Synthesis Using Glycosyltransferases

Enzymatic methods leverage Leloir glycosyltransferases to attach activated sugar moieties to nucleotide diphosphates. UDP-d-xylosyl transferase, for instance, catalyzes the transfer of xylose to UDP-glucose, producing UDP-xylose. Adapting this approach, the target compound is synthesized by substituting xylose with the modified tetrahydrofuran moiety.

Substrate Preparation and Reaction Conditions

- Enzyme Source: Recombinant UDP-glucose dehydrogenase expressed in E. coli BL21(DE3).

- Cofactors: NAD⁺ (1 mM) and MgCl₂ (5 mM) sustain catalytic activity.

- Yield: 58–62% after 24 hours at 37°C, with <5% epimerization.

Optimization of Synthetic Protocols

Chromatographic Purification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (10 mM ammonium acetate, pH 5.0/acetonitrile 95:5) resolves the compound (retention time: 12.3 minutes) from phosphorylated byproducts.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

ESI-MS (negative mode): m/z 369.1 [M–2Na+H]⁻ (calc. 369.08).

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles like amines or thiols replace the phosphate groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the phosphate groups.

Scientific Research Applications

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate is a compound with significant applications in biochemistry and pharmacology, particularly in the development of antiviral therapies and as a prodrug for nucleoside analogues. This article explores its applications, supported by data tables and case studies.

Structure Visualization

The compound features a tetrahydrofuran moiety linked to a pyrimidine derivative, contributing to its biological activity.

Antiviral Drug Development

This compound is primarily recognized for its role as a prodrug in antiviral therapies. The ProTide technology has been developed to enhance the intracellular delivery of nucleoside analogues, allowing for more effective treatment of viral infections such as Hepatitis C and HIV .

Case Study: Hepatitis C Treatment

Research has shown that prodrugs based on this compound can effectively inhibit Hepatitis C virus replication by targeting the viral polymerase. A study demonstrated that these compounds exhibited significant antiviral activity in vitro, leading to their advancement into clinical trials .

Nucleoside Analogue Synthesis

The compound is utilized in synthesizing various nucleoside analogues that serve as antiviral agents. The incorporation of the diphosphate moiety enables these analogues to mimic natural nucleotides, facilitating their incorporation into viral RNA or DNA during replication.

Case Study: Synthesis of 1'-C-Cyano Pyrimidine Nucleosides

A study outlined the synthesis of 1'-C-cyano pyrimidine nucleosides using methods that incorporate this compound as a key intermediate. These nucleosides were characterized for their potential as HCV polymerase inhibitors .

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and DNA synthesis.

Pathways: It interferes with the replication of viral DNA and the proliferation of cancer cells by inhibiting key enzymes in these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for its biological activity and stability. Below is a comparative analysis with key analogs:

Structural Variations

Functional and Stability Comparisons

Pyrimidine Modifications: The target compound lacks halogen or amino substitutions, making it less reactive toward nucleophilic enzymes compared to fluorinated analogs (e.g., ’s 5-fluoro derivative). However, the 2,4-dioxo group enhances hydrogen-bonding interactions with proteins, mimicking natural nucleotides .

Phosphate Chain Length: Diphosphate derivatives (target compound, ) are less negatively charged than triphosphates (e.g., UTP), reducing membrane permeability but improving stability in aqueous solutions . Monophosphate analogs () show lower enzymatic recognition in kinase assays due to the absence of high-energy phosphate bonds .

Storage and Stability :

- Most analogs require storage at –20°C under inert atmospheres to prevent hydrolysis (e.g., ). Fluorinated derivatives may exhibit longer shelf lives due to reduced susceptibility to oxidation .

Key Research Findings

- Solubility : The target compound’s solubility in aqueous buffers (pH 7.4) is comparable to UDP (~50 mg/mL), whereas fluorinated analogs show reduced solubility due to hydrophobic fluorine .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures of ~220°C for the target compound, lower than triphosphates (~250°C) due to fewer phosphate groups .

- Biological Activity: In vitro assays demonstrate IC₅₀ values of 2.5 μM for the target compound against human UDP-glucose dehydrogenase, outperforming monophosphate analogs (IC₅₀ > 10 μM) .

Biological Activity

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate is a complex organic compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of with a molecular weight of approximately 445.251 g/mol. The structural representation highlights the presence of a diphosphate group, which is crucial for its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. It acts as an agonist for the P2Y6 receptor, which is involved in various cellular signaling pathways. Research indicates that modifications to the diphosphate moiety significantly affect receptor activation and potency .

Pharmacological Activity

Research has demonstrated that this compound exhibits notable pharmacological properties:

- Activation of P2Y6 Receptor : The compound shows high selectivity for the P2Y6 receptor compared to other nucleotide derivatives. Its activation results in downstream signaling cascades that can influence cellular responses such as proliferation and inflammation .

- Inhibition Studies : In vitro studies have shown that structural modifications can lead to significant changes in inhibitory potency against various biological targets. For instance, removal or substitution of hydroxyl groups in related compounds drastically reduces their activity .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Uridine Derivatives : A comparative analysis of uridine 5′-diphosphate analogues revealed that this compound exhibited enhanced potency in activating the P2Y6 receptor compared to simpler nucleotide derivatives .

Table 1: Comparative Potency of Nucleotide Analogues at P2Y6 Receptor

| Compound | Structure Modification | Potency (μM) |

|---|---|---|

| UDP | None | 10 |

| 5′-diphosphate derivative | Hydroxyl removal | 100 |

| Sodium ((2R,3S,5R)... | None | 1 |

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of phosphorylation and hydroxyl protection/deprotection steps. Critical parameters include:

- Temperature control (e.g., ≤0°C for phosphorylation to avoid side reactions).

- Catalyst selection (e.g., using enzymatic resolution for enantiomeric purity, as in isoxazolidin-3-yl phosphonate synthesis ).

- Purification methods (HPLC or ion-exchange chromatography to isolate intermediates with ≥95% purity ). Post-synthesis, validate stereochemistry via P NMR and X-ray crystallography .

Q. How can researchers characterize the compound’s stability under varying pH conditions?

- Perform accelerated degradation studies at pH 2–9 (using HCl/NaOH buffers) and monitor hydrolysis via LC-MS.

- Key stability indicators: Phosphate ester bond cleavage at acidic pH (<3) and hydroxyl group oxidation at alkaline pH (>8) .

- Use F NMR (if fluorine substituents are present) to track structural changes .

Q. What analytical techniques are recommended for purity assessment?

- HPLC-UV/ELSD : Use a C18 column with a phosphate buffer/acetonitrile gradient (detection at 260 nm for pyrimidine absorbance) .

- Mass spectrometry : Confirm molecular weight (e.g., 472.15 g/mol) and detect impurities like dephosphorylated analogs .

- Elemental analysis : Verify sodium content (theoretical vs. experimental) .

Advanced Research Questions

Q. How does the compound’s phosphonate moiety influence its interaction with nucleoside transporters or enzymes?

- Competitive binding assays : Compare values with natural substrates (e.g., uridine triphosphate) using radiolabeled H-thymidine .

- Molecular docking : Model interactions with enzymes like thymidylate synthase (PDB ID: 1HVY) to predict binding affinities .

- Enzyme kinetics : Measure and shifts in the presence of the compound to identify competitive/non-competitive inhibition .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Meta-analysis : Compare datasets for variables like cell line specificity (e.g., HeLa vs. HEK293) or incubation time .

- Dose-response validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and control for pH/temperature .

- Structural analogs : Test compounds like sodium (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate (CAS 33430-62-5) to isolate structure-activity relationships .

Q. How can degradation pathways inform experimental design for in vivo studies?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), or oxidizing agents (HO) to identify labile groups .

- Metabolite profiling : Use LC-MS/MS to detect hydrolysis products (e.g., diphosphate → monophosphate) in plasma or liver microsomes .

- Stabilization strategies : Add antioxidants (e.g., BHT) or formulate in lyophilized form for long-term storage .

Q. What methods elucidate the compound’s role in nucleotide metabolism pathways?

- Isotope tracing : Use C-labeled glucose to track incorporation into nucleic acids via LC-MS .

- CRISPR knockouts : Silence nucleoside transporters (e.g., hENT1) to assess uptake dependency .

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to identify pathway perturbations .

Comparative Analysis of Structural Analogs

| Compound Name | CAS Number | Key Features | Research Applications |

|---|---|---|---|

| Sodium (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate | 33430-62-5 | Antimetabolite activity | Cancer therapy |

| Sodium (2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate | 34393-59-4 | Diphosphate group | Biochemical assays |

| 9-(6-hydroxy-9H-purin-9-yl)-((2R,3S,4R)-3,4-dihydroxy-tetrahydrofuran) methyl phosphate | 849725-39-9 | Purine backbone | Antiviral research |

Methodological Recommendations

- Contradictory data : Reconcile discrepancies by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

- Advanced instrumentation : Use cryo-EM for high-resolution structural analysis of enzyme-compound complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.